Isobutyl methanesulfonate
Overview
Description
Isobutyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a colorless to almost colorless clear liquid, known for its use as an alkylating agent in various chemical reactions. The compound is characterized by its high purity and stability, making it a valuable reagent in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl methanesulfonate can be synthesized through the reaction of isobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, with cooling to maintain the temperature around 0-10°C. The reaction mixture is then stirred for about 1-2 hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis involves adding isobutanol and triethylamine to a reaction flask containing dichloromethane. Methanesulfonyl chloride is then added dropwise while maintaining the temperature below 10°C. After the reaction is complete, the mixture is washed with water and hydrochloric acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Isobutyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in esterification and alkylation reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Esterification: Methanesulfonic acid can be used as a catalyst in the presence of an alcohol to form esters.
Alkylation: this compound can alkylate various nucleophiles under mild conditions.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield an alkylated amine, while reaction with an alcohol would produce an ester .
Scientific Research Applications
Isobutyl methanesulfonate is widely used in scientific research due to its versatility as an alkylating agent. Some of its applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyl methanesulfonate involves the alkylation of nucleophilic sites within molecules. The methanesulfonate group acts as a leaving group, allowing the isobutyl group to form a covalent bond with the nucleophile. This process can modify the structure and function of the target molecule, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Comparison: Isobutyl methanesulfonate is unique due to its specific alkyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to methyl and ethyl methanesulfonate, this compound has a bulkier alkyl group, which can affect its steric interactions and make it more selective in certain reactions .
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Properties
IUPAC Name |
2-methylpropyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKMCFRTKGVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936547 | |
Record name | 2-Methylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-53-9 | |
Record name | Methanesulfonic acid, 2-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16156-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7Y6L6AB2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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